![molecular formula C22H26N6O2 B14955453 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14955453.png)
3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazinone derivatives and piperazine-containing molecules. Examples include:
- 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one analogs with different substituents on the benzotriazinone core.
- Piperazine derivatives with varying alkyl or aryl groups attached to the nitrogen atoms .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with the preparation of a piperazine derivative that includes a pyridine moiety.
- Reactions : The compound is synthesized through a series of reactions including condensation and cyclization to form the benzotriazinone core.
- Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Fungal Inhibition : In a study evaluating various benzamide derivatives, a related compound demonstrated potent antifungal activity against Botrytis cinerea and Fusarium graminearum, with inhibition rates exceeding 80% at 100 mg/L concentration .
Compound | Fungal Target | Inhibition Rate (%) |
---|---|---|
10a | Botrytis cinerea | 84.4 |
10d | Fusarium graminearum | 83.6 |
Cytotoxicity and Cancer Research
The compound's structure suggests potential anticancer properties. Research on related piperazine derivatives has shown:
- Growth Inhibition : Some derivatives exhibited selective growth inhibition in cancer cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM. This selectivity indicates a promising therapeutic index for further development .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been documented to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management .
- Receptor Interaction : The piperazine moiety may facilitate binding to specific biological receptors, influencing pathways involved in cell proliferation and apoptosis.
Study on Antifungal Activity
In a detailed investigation into antifungal activities, a series of benzamide derivatives were tested against several fungal strains. The study concluded that modifications in the molecular structure significantly impacted the biological activity:
- Key Findings : Compounds with specific substitutions showed enhanced activity against Botrytis cinerea, indicating that structural optimization could lead to more effective antifungal agents .
Cancer Cell Line Studies
Research involving the growth inhibition of cancer cell lines has highlighted the potential of piperazine-containing compounds:
Properties
Molecular Formula |
C22H26N6O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[4-oxo-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]butyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H26N6O2/c29-21(6-3-12-28-22(30)19-4-1-2-5-20(19)24-25-28)27-16-14-26(15-17-27)13-9-18-7-10-23-11-8-18/h1-2,4-5,7-8,10-11H,3,6,9,12-17H2 |
InChI Key |
JASFVKCIUWWWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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